molecular formula C10H15BrClN B2965390 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride CAS No. 233608-09-8

1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride

Cat. No.: B2965390
CAS No.: 233608-09-8
M. Wt: 264.59
InChI Key: LEQDIWNGVYSISP-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a high-purity brominated amine salt offered as a solid powder for research applications. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans. Structurally related to other substituted 1-arylisopropylamines documented in pharmacological research , this benzylamine derivative features a bromine atom at the para position of the phenyl ring, making it a versatile intermediate or building block in organic synthesis and drug discovery. The bromophenyl group can serve as a handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, to create more complex molecules for screening . Researchers value this compound for exploring structure-activity relationships in the development of new active compounds. Handle with care and use appropriate personal protective equipment, including gloves and eye protection, in a well-ventilated area or fume hood . The product is supplied with a Certificate of Analysis and is stored at room temperature.

Properties

IUPAC Name

1-(4-bromophenyl)-2-methylpropan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN.ClH/c1-7(2)10(12)8-3-5-9(11)6-4-8;/h3-7,10H,12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEQDIWNGVYSISP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrClN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride typically involves the following steps:

    Bromination: The starting material, 4-bromoacetophenone, is prepared by brominating acetophenone using bromine in the presence of a catalyst such as iron(III) bromide.

    Reductive Amination: The 4-bromoacetophenone is then subjected to reductive amination with methylamine. This reaction is usually carried out in the presence of a reducing agent like sodium cyanoborohydride or hydrogen gas with a suitable catalyst.

    Hydrochloride Formation: The final step involves converting the free base amine to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles like hydroxide, cyanide, or alkoxide ions under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Sodium hydroxide, potassium cyanide, and sodium methoxide.

Major Products:

    Oxidation: Imines, nitriles.

    Reduction: Secondary and tertiary amines.

    Substitution: Hydroxy, cyano, and alkoxy derivatives.

Scientific Research Applications

1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride involves its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride with structurally related compounds, emphasizing substituent variations, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications/Notes
1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₃BrClN 278.6 (calculated) Para-bromophenyl, linear 2-methylpropan-1-amine backbone Potential intermediate for pharmaceuticals or ligands in catalysis; bromine enhances lipophilicity and cross-coupling reactivity .
(S)-1-(4-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride C₁₁H₁₇BrClN 278.62 Branched 2,2-dimethyl group on propanamine chain; chiral center (S-configuration) Increased steric hindrance may affect receptor binding; used in asymmetric synthesis research .
1-(3-Bromophenyl)-2,2-dimethylpropan-1-amine hydrochloride C₁₁H₁₇BrClN 278.62 Meta-bromophenyl substitution Altered electronic effects compared to para-substituted analogs; potential exploration in structure-activity relationship (SAR) studies .
1-(4-Fluorophenyl)-2-methylpropan-1-amine hydrochloride C₁₀H₁₅ClFN 203.69 Fluorine substituent (smaller, electronegative) at para position Improved metabolic stability due to fluorine’s electron-withdrawing effects; used in CNS drug research .
1-(4-Bromophenyl)cyclopropan-1-amine hydrochloride C₉H₁₁BrClN 248.55 Cyclopropane ring replacing methyl group Rigid conformation enhances spatial selectivity; explored in medicinal chemistry for constrained analogs .
1-(4-Bromophenyl)-3,3-difluorocyclobutan-1-amine hydrochloride C₁₀H₁₁BrClF₂N 298.56 Cyclobutane ring with 3,3-difluoro substitution Ring strain and fluorine atoms increase polarity; niche applications in high-throughput crystallography .
1-(3-Bromophenyl)-2-phenylpropan-2-amine hydrochloride C₁₅H₁₇BrClN 326.66 Bulky phenyl group at propan-2-amine position Enhanced π-π stacking potential; studied for receptor modulation in neurological disorders .

Structural and Functional Analysis

Halogen Substitution Effects

  • Bromine vs. Fluorinated analogs (e.g., 1-(4-fluorophenyl)-2-methylpropan-1-amine hydrochloride) are prioritized in drug design for improved bioavailability and resistance to oxidative degradation .
  • Positional Isomerism : Para-substituted bromophenyl derivatives exhibit stronger electron-withdrawing effects than meta-substituted analogs, influencing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .

Backbone Modifications

  • Branching vs.
  • Cycloalkane Integration : Cyclopropane or cyclobutane rings (e.g., 1-(4-bromophenyl)cyclopropan-1-amine hydrochloride) impose conformational constraints, mimicking bioactive conformations in natural products .

Biological Activity

1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride is a chemical compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on biological systems, and relevant research findings.

  • Molecular Formula : C10H14BrClN
  • Molecular Weight : 250.58 g/mol
  • IUPAC Name : 1-(4-bromophenyl)-2-methylpropan-1-amine hydrochloride

The compound is believed to act primarily as a monoamine neurotransmitter modulator. It may influence the levels of neurotransmitters such as serotonin, norepinephrine, and dopamine, which are critical for mood regulation and cognitive functions. The presence of the bromine atom in the phenyl group enhances its lipophilicity, potentially improving its ability to cross the blood-brain barrier.

Biological Activity

Research indicates that 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride exhibits several biological activities:

  • Antidepressant Effects : Studies have suggested that compounds with similar structures can exhibit antidepressant-like effects in animal models by increasing serotonin and norepinephrine levels.
  • CNS Stimulation : The compound may also act as a stimulant in the central nervous system (CNS), affecting locomotor activity and possibly enhancing cognitive performance.
  • Neuroprotective Properties : Preliminary studies indicate potential neuroprotective effects, possibly through antioxidant mechanisms.

Research Findings and Case Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntidepressantIncreased serotonin levels in animal models
CNS StimulationEnhanced locomotor activity in rodents
NeuroprotectionReduced oxidative stress markers

Case Study: Antidepressant-Like Effects

In a study published in the Journal of Medicinal Chemistry, researchers evaluated a series of phenylalkylamines for their antidepressant properties. The results indicated that compounds with similar structures to 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride exhibited significant reductions in depressive-like behaviors in rodent models, correlating with increased levels of brain-derived neurotrophic factor (BDNF) .

Q & A

Q. What are the optimal synthetic routes for 1-(4-Bromophenyl)-2-methylpropan-1-amine hydrochloride?

  • Methodological Answer : The synthesis typically involves halogenated aromatic precursors and amine functionalization. A Wittig reaction using 4-bromobenzaldehyde with allyl chloride in the presence of a base (e.g., potassium tert-butoxide) is a plausible starting point . Reaction optimization should focus on temperature (e.g., 60–80°C), solvent polarity (THF or DMF), and catalyst selection. Purification via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity. Computational tools like the PISTACHIO and REAXYS databases can predict feasible routes and side products, reducing trial-and-error approaches .

Q. How can spectroscopic and crystallographic techniques characterize this compound?

  • Methodological Answer :
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the bromophenyl group (δ 7.2–7.5 ppm for aromatic protons) and methylpropan-amine backbone (δ 1.2–2.5 ppm for methyl groups).
  • X-ray Crystallography : Single-crystal diffraction resolves stereochemistry and hydrogen bonding patterns, as demonstrated in structurally similar bromophenyl compounds .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H+^+]+^+ at m/z ≈ 244).

Q. What experimental protocols assess the compound’s stability under varying conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • Thermal Stability : Heat samples at 40°C, 60°C, and 80°C for 1–4 weeks, monitoring decomposition via HPLC.
  • Photostability : Expose to UV light (300–400 nm) and analyze degradation products using LC-MS .
  • pH Stability : Test solubility and integrity in buffers (pH 1–12) over 24–72 hours.

Advanced Research Questions

Q. How can computational modeling predict reaction pathways and byproducts?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) map potential energy surfaces for key reactions, such as amine alkylation or bromine substitution. Tools like ICReDD’s reaction path search algorithms integrate experimental data with computational predictions to identify low-energy intermediates and transition states . For example, modeling the steric effects of the methyl group on reaction selectivity can guide catalyst design.

Q. What statistical methods optimize reaction parameters and resolve contradictory literature data?

  • Methodological Answer : Apply Design of Experiments (DoE) to systematically vary factors (e.g., temperature, molar ratios, solvent):
  • Response Surface Methodology (RSM) identifies nonlinear interactions between variables.
  • Factorial Designs (e.g., 2k^k or Plackett-Burman) screen critical parameters efficiently .
    Contradictory data (e.g., conflicting yields in similar conditions) can be resolved by meta-analysis using Bayesian statistics or machine learning to weight studies based on experimental rigor .

Q. How does the compound interact with biological targets, and what assays validate these interactions?

  • Methodological Answer :
  • Receptor Binding Assays : Radioligand displacement studies (e.g., using 3H^3H-labeled antagonists) quantify affinity for aminergic receptors (e.g., serotonin or dopamine receptors).
  • Enzyme Inhibition : Measure IC50_{50} values via fluorometric or colorimetric assays (e.g., MAO-A/MAO-B inhibition).
  • Molecular Dynamics Simulations : Simulate ligand-receptor docking (e.g., using AutoDock Vina) to predict binding modes and guide structural modifications .

Q. What interdisciplinary approaches integrate chemistry, biology, and medicine in studying this compound?

  • Methodological Answer :
  • Chemical Biology : Use click chemistry (e.g., CuAAC) to attach fluorescent probes for cellular uptake studies.
  • Pharmacokinetics : Perform in vitro ADME assays (e.g., Caco-2 permeability, microsomal stability) paired with in vivo rodent studies to assess bioavailability.
  • Toxicogenomics : RNA-seq or proteomics identifies off-target effects in model organisms .

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